N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine is a compound that features a fluorinated pyridine ring attached to a hydroxylamine group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom on the pyridine ring. Fluorinated compounds often exhibit enhanced stability and bioactivity, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a brominated pyridine precursor with a fluorinating agent such as ammonium fluoride or a similar reagent . The reaction conditions often include the use of a base like triethylamine and a solvent such as dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactivity makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it valuable in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxylamine group can also participate in redox reactions, further modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Fluoropyridin-3-yl)methanamine
- 6-Fluoro-3-pyridinemethanol
- N-(6-[18F]Fluoropyridin-3-yl)glycine
Uniqueness
N-((6-Fluoropyridin-3-yl)methyl)hydroxylamine is unique due to the presence of both a fluorinated pyridine ring and a hydroxylamine group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds .
Eigenschaften
Molekularformel |
C6H7FN2O |
---|---|
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
N-[(6-fluoropyridin-3-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-6-2-1-5(3-8-6)4-9-10/h1-3,9-10H,4H2 |
InChI-Schlüssel |
KKESFJKOYNHJKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CNO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.